molecular formula C15H18F3NO5 B6201375 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid CAS No. 2694728-26-0

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid

Cat. No.: B6201375
CAS No.: 2694728-26-0
M. Wt: 349.3
InChI Key:
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions .


Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3, (H,15,16) (H,13,14,17) . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism of action for the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of BOC-protected amino acids in the synthesis of dipeptides has been explored . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes . This suggests potential future directions in peptide synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid' involves the protection of the amine group, followed by the introduction of the trifluoroethoxy group, and then the deprotection of the amine group. Finally, the carboxylic acid group is introduced.", "Starting Materials": [ "4-(2,2,2-trifluoroethoxy)benzaldehyde", "tert-butyl carbamate", "2-bromoacetic acid", "triethylamine", "diisopropylcarbodiimide", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with the amine group of 2-bromoacetic acid in the presence of triethylamine and diisopropylcarbodiimide to form 2-{[(tert-butoxy)carbonyl]amino}-2-bromoacetic acid.", "Step 2: Introduction of the trifluoroethoxy group by reacting 4-(2,2,2-trifluoroethoxy)benzaldehyde with 2-{[(tert-butoxy)carbonyl]amino}-2-bromoacetic acid in the presence of triethylamine and diisopropylcarbodiimide to form 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid.", "Step 3: Deprotection of the amine group by treating 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid with hydrochloric acid to remove the tert-butyl protecting group and form 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid.", "Step 4: Introduction of the carboxylic acid group by treating 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid with sodium hydroxide and ethyl acetate to form 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid." ] }

2694728-26-0

Molecular Formula

C15H18F3NO5

Molecular Weight

349.3

Purity

95

Origin of Product

United States

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